Cas no 946327-36-2 (N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide)

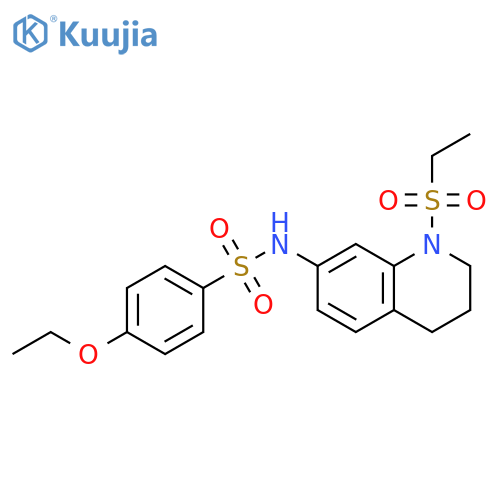

946327-36-2 structure

商品名:N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide

CAS番号:946327-36-2

MF:C19H24N2O5S2

メガワット:424.534262657166

CID:5514104

N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 4-ethoxy-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-

- N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide

-

- インチ: 1S/C19H24N2O5S2/c1-3-26-17-9-11-18(12-10-17)28(24,25)20-16-8-7-15-6-5-13-21(19(15)14-16)27(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3

- InChIKey: HFKGMYZUTHURCK-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3S(CC)(=O)=O)(=O)=O)=CC=C(OCC)C=C1

N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2052-0434-1mg |

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzene-1-sulfonamide |

946327-36-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

946327-36-2 (N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide) 関連製品

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量